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molecular formula C12H18O B549288 Propofol CAS No. 2078-54-8

Propofol

Cat. No. B549288
M. Wt: 178.27 g/mol
InChI Key: OLBCVFGFOZPWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08664452B2

Procedure details

To the solution of 4-hydroxy-3,5-diisopropyl benzoic acid 100 g (0.45 M) (example 1) in ethylene glycol (150 ml) was added sodium hydroxide pallets 41.5 g (1.03M) and heated to 140-145° C. under inert atmosphere. After 7 hrs of continued heating at 140-145° C., the reaction mass was cooled to room temperature and diluted with 5 times water. The pH of the mass was then adjusted to 1-2 using concentrated Hydrochloric acid, reaction mixture was stirred for one hour and extracted three times with 200 ml toluene, combined toluene layers were washed twice with 5% aq. sodium bicarbonate solution (50 ml) and finally with water (200 ml), solvent was removed under reduced pressure and a dark brown colored residue which remained was distilled under high vacuum condition (0.2 mm/Hg) to yield 75 g (93.5%) of 2,6-diisopropyl phenol collected as a colourless to pale yellow oily liquid, HPLC Purity 99.93%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:10]([CH:11]([CH3:13])[CH3:12])=[CH:9][C:5](C(O)=O)=[CH:4][C:3]=1[CH:14]([CH3:16])[CH3:15].[OH-].[Na+].Cl>C(O)CO.O>[CH:11]([C:10]1[CH:9]=[CH:5][CH:4]=[C:3]([CH:14]([CH3:16])[CH3:15])[C:2]=1[OH:1])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC1=C(C=C(C(=O)O)C=C1C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(CO)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
142.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 7 hrs of continued heating at 140-145° C.
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mass was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 200 ml toluene
WASH
Type
WASH
Details
were washed twice with 5% aq. sodium bicarbonate solution (50 ml) and finally with water (200 ml), solvent
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
a dark brown colored residue which remained was distilled under high vacuum condition (0.2 mm/Hg)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 75 g
YIELD: PERCENTYIELD 93.5%
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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